molecular formula C6H6BrN B015001 3-Bromo-4-methylpyridine CAS No. 3430-22-6

3-Bromo-4-methylpyridine

Cat. No.: B015001
CAS No.: 3430-22-6
M. Wt: 172.02 g/mol
InChI Key: GSQZOLXWFQQJHJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridine (CAS: 3430-22-6) is a brominated pyridine derivative with the molecular formula C₆H₆BrN and a molecular weight of 172.02 g/mol. Key physical properties include a boiling point of 199–200°C, density of 1.549 g/mL, and a refractive index of n²⁰/D 1.56 . Its structure features a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-4-methylpyridine involves the bromination of 4-methylpyridine. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are controlled to ensure high yield and purity. For instance, the bromination step is carried out at low temperatures (-10°C to 0°C) to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3-Bromo-4-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it particularly useful in developing drugs targeting neurological disorders and other therapeutic areas.

Case Study: PDE4 Inhibitors

One notable application is in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which have been identified as potent phosphodiesterase type 4 (PDE4) inhibitors. These compounds are significant in treating inflammatory diseases and cognitive disorders .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness enhances crop protection and yield, making it an essential component in modern agricultural practices.

Example: Herbicide Development

Research has shown that derivatives of this compound can be developed into effective herbicides that target specific weeds while minimizing harm to crops. This specificity is vital for sustainable farming practices .

Material Science

The compound's unique chemical properties allow it to be employed in the development of advanced materials, including polymers and coatings. Its incorporation into these materials can enhance durability and resistance to environmental factors.

Application: Polymer Synthesis

In material science, this compound is used as a building block for synthesizing novel polymers with tailored properties for specific applications, such as electronics and coatings .

Research and Development

This compound plays a critical role in academic and industrial research settings, particularly in studies related to heterocyclic chemistry and molecular interactions. Its ability to participate in various chemical reactions makes it a valuable tool for researchers.

Research Example: Heterocyclic Chemistry

Studies have focused on the reactivity of this compound in forming new heterocyclic compounds, which are essential for developing new drugs and materials .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various techniques to aid in the detection and quantification of other chemical substances within complex mixtures. This application is crucial for quality control in pharmaceuticals and agrochemicals.

Analytical Techniques

It has been employed in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) to analyze pharmaceutical formulations containing this compound .

Comparison with Similar Compounds

Positional Isomers

2-Bromo-3-methylpyridine (CAS: 3430-17-9)

  • Molecular Formula : C₆H₆BrN (identical to 3-Bromo-4-methylpyridine).
  • Key Differences :
    • Bromine at the 2-position and methyl at the 3-position alter electronic and steric effects.
    • Reactivity in cross-coupling reactions may differ due to reduced steric hindrance near the bromine.
    • Used in synthesizing acrylamide derivatives (e.g., 4h-Boc) via palladium-catalyzed couplings .

3-Bromo-2-methylpyridine

  • Synthetic Utility : Reacts with 2-formylphenylboronic acid to form intermediates for nicotine analogs .
  • Electronic Effects : The ortho-methyl group may deactivate the pyridine ring, reducing nucleophilic substitution rates compared to this compound.

Derivatives with Additional Substituents

4-Methyl-3,5-dibromopyridine (CAS: 3430-23-7)

  • Molecular Formula : C₆H₅Br₂N.
  • Applications : Suitable for sequential functionalization, enabling complex heterocycles .

3-Bromo-2-methoxy-4-methylpyridine (CAS: 717843-51-1)

  • Functional Groups : Methoxy group introduces electron-donating effects, altering reaction pathways.
  • Synthetic Use : Methoxy substituents can direct regioselectivity in electrophilic substitutions .

Amino and Hydroxy Derivatives

3-Amino-4-methylpyridine (CAS: 3430-27-1)

  • Synthesis : Produced from this compound via Grignard reactions or amination .
  • Applications : Intermediate in thermographic materials and carbonless paper .

4-Amino-3-bromopyridine (CAS: 13534-98-0)

  • Reactivity: Amino group enhances nucleophilicity, enabling participation in Ullmann or Buchwald–Hartwig couplings .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
This compound C₆H₆BrN 172.02 199–200 1.549 Suzuki couplings, PDE4 inhibitors
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 N/A N/A Acrylamide synthesis
4-Methyl-3,5-dibromopyridine C₆H₅Br₂N 250.93 N/A N/A Multi-functional building block
3-Amino-4-methylpyridine C₆H₈N₂ 108.14 N/A N/A Thermographic materials

Biological Activity

3-Bromo-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications as an intermediate in organic synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • SMILES : Cc1ccncc1Br
  • InChI : 1S/C6H6BrN/c1-5-2-3-8-4-6(5)Br/h2-4H,1H3
  • Molecular Weight : 188.06 g/mol

This compound features a bromine atom and a methyl group attached to a pyridine ring, contributing to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, primarily through its role as a precursor in the synthesis of pharmacologically active compounds. Below are key areas where this compound demonstrates significant biological effects:

1. Pharmacological Applications

This compound is utilized in the development of several therapeutic agents:

  • Phosphodiesterase Inhibitors : It has been identified as a building block for substituted pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors, potentially useful in treating inflammatory diseases and depression .
  • GABA Receptor Modulation : Compounds derived from this compound have shown efficacy as ligands for the benzodiazepine site of the human GABA_A receptor, indicating potential applications in anxiety and seizure disorders .

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions and serve as an electrophile in various chemical transformations. Its reactivity allows it to form derivatives that can modulate enzyme activity or receptor interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
PDE4 InhibitionCompounds derived from this compound show inhibitory activity against PDE4.
GABA_A Receptor ModulationActs as a ligand at the benzodiazepine site, influencing GABAergic transmission.
Antimicrobial PropertiesExhibits activity against certain bacterial strains when used in synthesized derivatives.

Case Study: Synthesis and Evaluation of PDE4 Inhibitors

In a study focused on optimizing the pharmacokinetic properties of PDE4 inhibitors, researchers synthesized various derivatives of this compound. The study revealed that modifications at the pyridine ring significantly enhanced both potency and selectivity for PDE4 over other phosphodiesterases, demonstrating the compound's utility in drug development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-bromo-4-methylpyridine, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of 4-methylpyridine derivatives. A common method involves direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, regioselective bromination of 4-methylpyridine can be achieved using NBS in acetonitrile at 60–80°C, yielding ~70–80% product . Alternative routes include coupling reactions, such as Suzuki-Miyaura cross-coupling, where this compound acts as an electrophilic partner in the presence of palladium catalysts . Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical to minimize side products like di-brominated analogs.

Q. How can the structure of this compound be confirmed experimentally?

Structural elucidation requires a combination of spectroscopic and computational methods:

  • NMR : 1^1H NMR shows distinct signals for the methyl group (~δ 2.5 ppm) and aromatic protons (~δ 8.0–8.5 ppm). 13^13C NMR confirms the bromine substitution pattern .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths and angles, confirming the planar pyridine ring and Br–C bond distance (~1.89 Å) .
  • DFT Calculations : Density functional theory predicts molecular geometry and electronic properties (e.g., HOMO-LUMO gaps), validated against experimental data .

Q. What are the key physicochemical properties relevant to handling this compound in the lab?

  • Physical State : Colorless to pale yellow liquid (density: 1.549 g/mL at 25°C) .
  • Solubility : Miscible with chlorinated solvents (e.g., CHCl₃) and alcohols (e.g., MeOH) but poorly soluble in water .
  • Stability : Light-sensitive; store under inert gas (N₂/Ar) at 2–8°C. Reacts with strong oxidizers, necessitating compatibility testing .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

The bromine atom at the 3-position activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed couplings. For example, in Suzuki-Miyaura reactions, the electron-withdrawing bromine enhances electrophilicity, enabling efficient coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) . Computational studies reveal that the methyl group at the 4-position slightly destabilizes the transition state due to steric hindrance, requiring careful catalyst selection (e.g., bulky ligands like XPhos) to improve yields .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or dimerization) during functionalization of this compound?

  • Catalyst Optimization : Use PdCl₂(dppf) instead of Pd(OAc)₂ to suppress β-hydride elimination, a common pathway for dehalogenation .
  • Solvent Control : Polar aprotic solvents (e.g., THF) reduce radical-mediated dimerization compared to DMSO .
  • Additives : Addition of ZnCl₂ stabilizes intermediates in Negishi couplings, minimizing undesired pathways .

Q. How can regioselective functionalization of this compound be achieved for complex heterocycle synthesis?

The methyl group directs electrophilic substitutions to the 2- and 6-positions, while bromine facilitates metal insertion at the 3-position. For example:

  • Grignard Reactions : Reaction with allyl magnesium bromide (THF, 0°C, Fe(acac)₃ catalyst) yields 3-allyl-4-methylpyridine with >90% regioselectivity .
  • Cyclization : Under basic conditions (KHMDS, −78°C), intramolecular cyclization forms fused pyridine derivatives (e.g., imidazopyridines) .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

  • GC-MS : Detects volatile impurities (e.g., residual solvents, di-brominated byproducts) with detection limits <0.1% .
  • HPLC-PDA : Quantifies non-volatile contaminants (e.g., oxidized pyridine derivatives) using C18 columns and UV detection at 254 nm .
  • Elemental Analysis : Confirms purity (>98%) by measuring Br content (theoretical: 46.5%) .

Q. Methodological Considerations

Q. How should researchers handle discrepancies in reported reaction yields for this compound derivatives?

  • Reproduce Conditions : Verify solvent purity, catalyst batch, and reaction setup (e.g., inert atmosphere).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated 4-methylpyridine) that may reduce yields .
  • Scale Effects : Pilot small-scale reactions (<1 mmol) before scaling up, as exothermic bromination can lead to runaway reactions .

Q. What safety protocols are critical when working with this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (flash point: 79°C) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Properties

IUPAC Name

3-bromo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQZOLXWFQQJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355828
Record name 3-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-22-6
Record name 3-Bromo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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